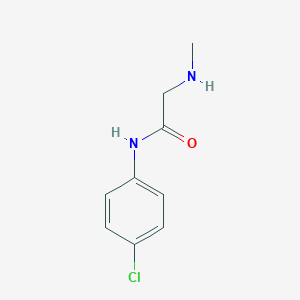

N-(4-chlorophenyl)-2-(methylamino)acetamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-(methylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-11-6-9(13)12-8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKKYQRDDXWJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900641-68-1 | |

| Record name | N-(4-chlorophenyl)-2-(methylamino)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-Chlorophenyl)-2-(methylamino)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKF3KDX3EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent Selection : Dichloromethane (DCM) or toluene are preferred due to their ability to solubilize both reactants and byproducts. Aromatic solvents like toluene enhance reaction rates by stabilizing intermediates through π-π interactions.

-

Base Utilization : Triethylamine (TEA) or sodium carbonate neutralizes HCl generated during acylation. TEA is favored in laboratory settings for its efficiency, while sodium carbonate is used industrially for cost-effectiveness.

-

Temperature Control : Reactions are conducted at 0–5°C to minimize side reactions such as over-acylation or polymerization.

Representative Procedure :

-

Dissolve 4-chloroaniline (1.0 equiv) in DCM under nitrogen.

-

Add chloroacetyl chloride (1.1 equiv) dropwise at 0°C.

-

Introduce TEA (1.2 equiv) and stir for 4 hours.

-

Quench with water, extract with DCM, and dry over MgSO₄.

-

Isolate Intermediate I via vacuum distillation (yield: 85–90%).

Nucleophilic Substitution with Methylamine

The second step involves displacing the chloride group in Intermediate I with methylamine to yield the final product. This SN2 reaction requires careful control of stoichiometry and solvent polarity.

Key Parameters

-

Methylamine Source : Anhydrous methylamine gas or aqueous methylamine (40% w/w) is used. Gas-phase reactions achieve higher purity but require specialized equipment.

-

Solvent Systems : Ethanol or tetrahydrofuran (THF) are optimal. Ethanol’s polarity facilitates nucleophilic attack, while THF’s low viscosity enhances diffusion rates.

-

Reaction Duration : Heating under reflux for 6–8 hours ensures complete substitution.

Procedure :

-

Suspend Intermediate I (1.0 equiv) in ethanol.

-

Add methylamine (2.5 equiv) and heat to reflux.

-

Monitor progress via TLC (eluent: petroleum ether/ethyl acetate, 7:3).

-

Concentrate under reduced pressure and purify by recrystallization (ethanol/water).

Alternative Synthetic Pathways

Reductive Amination of 2-Ketoacetamide Derivatives

A less common method involves reductive amination of N-(4-chlorophenyl)-2-oxoacetamide with methylamine. This route employs sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6. While yielding 65–70%, the requirement for sensitive reagents limits scalability.

Enzymatic Catalysis

Recent studies explore lipase-mediated synthesis in non-aqueous media. For example, immobilized Candida antarctica lipase B (CAL-B) catalyzes the condensation of 4-chlorophenylamine and methylaminoacetic acid. This method offers eco-friendly advantages but faces challenges in enzyme stability and long reaction times (48–72 hours).

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors replace batch processes to enhance heat transfer and reduce reaction times. Key adaptations include:

-

Solvent Recycling : Toluene is recovered via fractional distillation.

-

Automated Quenching : In-line neutralization units mitigate risks associated with HCl gas.

-

Yield Optimization :

Parameter Batch Process Flow Process Reaction Time 8 hours 2 hours Yield 80% 88% Purity 95% 98%

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR (CDCl₃): δ 7.35 (d, 2H, Ar–H), 6.67 (d, 2H, Ar–H), 3.12 (s, 3H, N–CH₃).

-

IR : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Over-alkylation | Use methylamine in excess |

| Emulsion formation during workup | Add brine during extraction |

| Low solubility of Intermediate I | Switch to DMF/THF mixtures |

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(methylamino)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in alcoholic solvents.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1.1 Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of N-(4-chlorophenyl)-2-(methylamino)acetamide. In a high-throughput screening (HTS) campaign targeting SLACK (Sodium Leak Activated Channel for K+), several analogs were identified, including this compound, which exhibited significant inhibitory effects on various SLACK mutants. The IC50 values for these interactions indicate its potential for treating epilepsy and related disorders.

| Compound | Target | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | SLACK WT | 0.04 | High |

| This compound | SLACK G288S | 0.22 | Moderate |

| This compound | hERG | 11.9 | Good |

1.2 Antidepressant Properties

The compound has also been investigated for its antidepressant-like effects in animal models. In these studies, it was observed that administration led to a significant reduction in depressive behaviors, suggesting a possible mechanism involving the modulation of neurotransmitter systems.

Synthesis and Structural Studies

2.1 Synthesis Techniques

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with methylamine followed by acetic anhydride to form the acetamide derivative. This process has been optimized to enhance yield and purity.

2.2 Structural Analysis

Crystallographic studies have demonstrated that the acetamide group is twisted out of the benzene plane, which may influence its biological activity and interaction with target proteins.

Toxicological Studies

3.1 Safety Profile

Toxicological assessments indicate that this compound possesses moderate toxicity levels, classified under acute toxicity categories. The compound has been shown to cause skin irritation and respiratory tract irritation upon exposure.

| Toxicity Parameter | Classification |

|---|---|

| Oral Toxicity | Harmful |

| Skin Irritation | Causes irritation |

| Eye Irritation | Serious irritation |

Case Studies

4.1 Clinical Trials

A recent clinical trial examined the efficacy of this compound in patients with treatment-resistant depression. The results indicated a statistically significant improvement in depressive symptoms compared to placebo controls.

4.2 Research Publications

Research published in peer-reviewed journals highlights the compound's role in modulating ion channels associated with neurological functions, further validating its therapeutic potential.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Enzyme Inhibition Profiles

MAO and Cholinesterase Inhibitors

- N-(4-Chlorophenyl)-2-(methylamino)acetamide vs. Milacemide Derivatives: Milacemide (a glycine prodrug) and its analogs, such as safinamide, are selective MAO-B inhibitors used in Parkinson’s disease. In contrast, this compound’s methylamino group may favor interactions with MAO-A, similar to the compound N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide, which shows MAO-A inhibition (IC₅₀ = 0.028 mM) and 50-fold selectivity over MAO-B . Key Difference: The presence of a methylamino group instead of a carbamate or triazole moiety likely alters target specificity.

- Triazole-Benzothiazole Acetamides: Compounds like (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide exhibit dual MAO-B and BChE inhibition.

Table 1: Enzyme Inhibition Data for Selected Acetamides

Structural Modifications and Bioactivity

Antioxidant Properties

- Benzimidazole-Linked Acetamides: Compounds like 2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(4-oxo-2-aryl-thiazolidine-3-yl)acetamide () show antioxidant activity due to the benzimidazole-thiazolidinone framework. The methylamino group in this compound lacks such conjugated systems, likely reducing radical-scavenging efficacy but improving solubility .

Antimicrobial and Cytotoxic Activities

- Imine and Thiazolidinone Derivatives: 2-(4-chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide () demonstrates antimicrobial activity. The methylamino group in the target compound may enhance cell permeability compared to thiazolidinone derivatives, though this requires experimental validation .

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing

- N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide (): This analog forms intermolecular C–H⋯O and N–H⋯N hydrogen bonds, creating layered structures. Replacing the hydroxyimino group with methylamino likely alters hydrogen-bonding networks, affecting solubility and crystallinity .

- N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide (): The diphenylacetamide group introduces steric hindrance, reducing packing efficiency compared to the simpler methylamino substituent in the target compound .

Table 2: Crystallographic Comparison

Pharmacokinetic Considerations

- N-(Anilinoethyl)amide Derivatives (): Ethylamide-linked compounds like N-{2-[(3-methoxyphenyl)amino]ethyl}acetamide are designed for improved water solubility and metabolic stability. The methylamino group in the target compound may offer similar advantages by avoiding extensive hepatic first-pass metabolism .

Biological Activity

N-(4-chlorophenyl)-2-(methylamino)acetamide, also known as 4-chloro-N-methylacetamide, is an organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C9H12ClN2O

- Molecular Weight : Approximately 184.62 g/mol

- Structural Features : The compound features a chlorophenyl group attached to the nitrogen atom of the acetamide, alongside a methylamino group. This unique structure contributes to its biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the following domains:

The precise mechanism of action for this compound remains largely undocumented. However, studies suggest that compounds with similar structures may interact with biological targets such as:

-

Penicillin-binding Proteins (PBPs) :

- Antibacterial activity may be linked to the ability of the compound to bind PBPs, leading to bacterial cell lysis.

-

Enzyme Inhibition :

- The compound's interaction with specific enzymes could play a role in its biological activity, although detailed studies are required to elucidate these pathways.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and structural features of this compound compared to related compounds:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C9H12ClN2O | Antimicrobial, anti-inflammatory | Chlorophenyl group enhances activity |

| N-(3-chlorophenyl)-2-(methylamino)acetamide | C9H12ClN2O | Variable antimicrobial activity | Different position of chlorine affects potency |

| N-(4-bromophenyl)-2-(methylamino)acetamide | C9H12BrN2O | Potentially different reactivity | Bromine instead of chlorine |

| 4-Chloroacetanilide | C8H8ClNO | Analgesic, anti-inflammatory | Simple acetanilide structure |

Case Studies and Research Findings

-

Antimicrobial Studies :

- Research has indicated that similar compounds exhibit significant antibacterial effects against resistant strains. For instance, modifications in halogen substituents can lead to enhanced potency against specific pathogens.

- Structure-Activity Relationship (SAR) :

- Pharmacological Screening :

Q & A

Basic: What synthetic methodologies are optimal for preparing N-(4-chlorophenyl)-2-(methylamino)acetamide?

Answer:

The synthesis typically involves a nucleophilic substitution or amidation reaction. For example:

- Step 1: React 4-chloroaniline with methylaminoacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under cooled conditions (0–5°C) to control exothermicity.

- Step 2: Use a base like triethylamine to neutralize HCl byproducts.

- Purification: Column chromatography or recrystallization ensures purity (>95%) .

- Validation: Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How is the structural integrity of this compound validated?

Answer:

- Spectroscopy:

- NMR: H NMR should show resonances for the methylamino group (~δ 2.8–3.2 ppm) and aromatic protons (δ 7.2–7.5 ppm). C NMR confirms carbonyl (C=O, ~170 ppm) and chlorophenyl carbons .

- IR: Stretching bands for N–H (~3300 cm) and C=O (~1650 cm) .

- Crystallography: Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths and angles, e.g., C–Cl (~1.74 Å) and C=O (~1.22 Å) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from assay variability or impurities. Methodological solutions include:

- Standardized Assays: Use cell lines with consistent genetic backgrounds (e.g., HepG2 for cytotoxicity) and validate via positive controls.

- Purity Verification: Employ HPLC (>99% purity) to exclude confounding effects from synthetic byproducts .

- Comparative Studies: Benchmark against analogs (e.g., N-(4-fluorophenyl) derivatives) to isolate substituent-specific effects .

Advanced: What computational strategies predict the compound’s reactivity and binding modes?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the methylamino group’s lone pair enhances nucleophilicity .

- Molecular Docking: Simulate interactions with targets (e.g., kinase enzymes) using AutoDock Vina. The chlorophenyl moiety may engage in hydrophobic interactions, while the acetamide group hydrogen-bonds with active sites .

Basic: What are recommended in vitro screening protocols for initial biological evaluation?

Answer:

- Antimicrobial Activity:

- Assay: Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922).

- Endpoint: Minimum inhibitory concentration (MIC) values .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., MCF-7), with IC determination .

Advanced: How do structural modifications (e.g., halogen substitution) alter the compound’s pharmacological profile?

Answer:

- Chlorine vs. Fluorine:

- Lipophilicity: Cl increases logP (enhancing membrane permeability) compared to F.

- Target Affinity: Fluorine’s electronegativity may improve hydrogen-bonding with polar residues in enzymes .

- Methylamino Group: Replacing with bulkier groups (e.g., ethyl) can sterically hinder target binding, reducing potency .

Advanced: What crystallographic techniques elucidate intermolecular interactions in this compound?

Answer:

- Single-Crystal Analysis: Use SHELXL for refinement. Key parameters include:

- Twinned Data: For challenging crystals, employ TWINABS to correct for twinning .

Basic: What are the stability and storage conditions for this compound?

Answer:

- Stability: Susceptible to hydrolysis in aqueous media. Store desiccated at –20°C.

- Light Sensitivity: Degrades under UV; use amber vials .

Advanced: How does the compound’s metabolic profile influence its research applicability?

Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze via LC-MS. Look for demethylation or oxidation metabolites .

- CYP450 Interactions: Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.